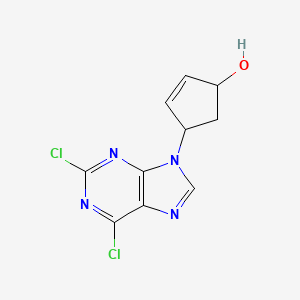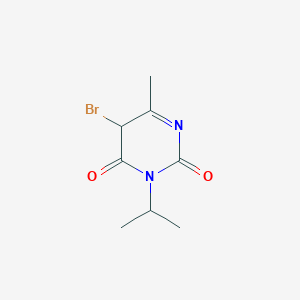![molecular formula C42H26N4 B14789883 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthroline derivatives. Phenanthroline is a heterocyclic organic compound known for its ability to form strong complexes with metal ions. This particular compound is characterized by its multiple phenyl groups attached to the phenanthroline core, making it a unique and versatile molecule in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline typically involves multiple steps, starting with the preparation of the phenanthroline core. The phenanthroline core can be synthesized through a Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The phenanthroline core is then functionalized with phenyl groups through a series of substitution reactions, using reagents like bromophenol and n-butyllithium .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
科学研究应用
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a DNA intercalator, which can be used in studies of DNA structure and function.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
作用机制
The mechanism of action of 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline involves its ability to form strong complexes with metal ions. This interaction can modulate the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, its ability to intercalate into DNA allows it to disrupt DNA replication and transcription, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler derivative with similar coordination properties but lacking the additional phenyl groups.
2,2’-Bipyridine: Another ligand used in coordination chemistry, similar in function but with a different structural framework.
Phenanthrene: The hydrocarbon parent compound of phenanthroline, lacking the nitrogen atoms and coordination properties.
Uniqueness
2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline is unique due to its multiple phenyl groups, which enhance its ability to interact with various substrates and metal ions. This makes it a versatile compound in both research and industrial applications, offering advantages over simpler derivatives like 1,10-phenanthroline and 2,2’-bipyridine .
属性
分子式 |
C42H26N4 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC 名称 |
2-[3-[3-[3-(1,10-phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N4/c1-6-31(33-8-2-10-35(25-33)37-20-18-29-16-14-27-12-4-22-43-39(27)41(29)45-37)24-32(7-1)34-9-3-11-36(26-34)38-21-19-30-17-15-28-13-5-23-44-40(28)42(30)46-38/h1-26H |
InChI 键 |
APCOFAPRELYJTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC(=CC=C6)C7=NC8=C(C=CC9=C8N=CC=C9)C=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



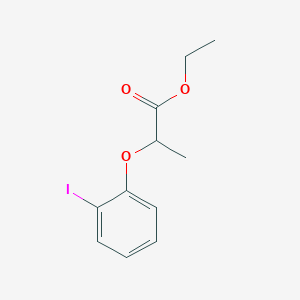
![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)
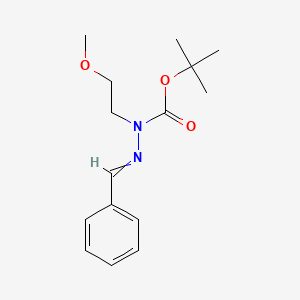
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)



![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
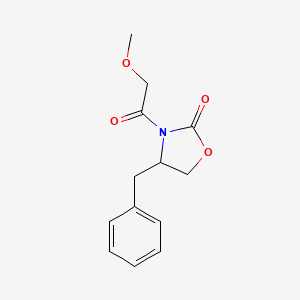
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
